5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom and a methyl group, as well as an isobutyl group attached to a triazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone in the presence of a base.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated to introduce the chlorine and methyl substituents.
Formation of the triazole ring: The chlorinated and methylated pyrazole is reacted with an appropriate isobutyl-substituted hydrazine derivative to form the triazole ring.
Thiol group introduction: Finally, the thiol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The pyrazole and triazole rings contribute to the compound’s ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-chloro-5-methyl-1H-pyrazole
- 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both pyrazole and triazole rings, along with the thiol group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14ClN5S |
---|---|
Molecular Weight |
271.77 g/mol |
IUPAC Name |
3-(4-chloro-1-methylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H14ClN5S/c1-6(2)4-16-9(12-13-10(16)17)8-7(11)5-15(3)14-8/h5-6H,4H2,1-3H3,(H,13,17) |
InChI Key |
MGDLTCJXARJPCY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C |
Origin of Product |
United States |
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